Cas no 3176-50-9 (1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine)

1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-AMINE
- (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-imine
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
- 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoline-6-ylamine
- 2-Amino< 1,2,4> triazolo< 3,4-b> < 1,3,4> thiadiazol
- 6-Amino-s-triazolo< 3,4-b> < 1,3,4> thiadiazol
- AC1L5QIA
- AC1Q4XFR
- ACMC-209hoq
- NSC78998
- CS-0047646
- EN300-08602
- UNII-QI80YP7OLJ
- NSC-78998
- NSC 78998
- NCIOpen2_000797
- DTXSID10185635
- [1,2,4]Triazolo[3,4-b]thiadiazol-6-amine
- D72901
- 5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-imine
- RZLGDPOWDCAEAJ-UHFFFAOYSA-N
- AKOS000117742
- VS-02383
- 6-amino-sym-triazolo[3,4-b]-1,3,4-thiadiazole
- S-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE, 6-AMINO-
- 3176-50-9
- MFCD04621647
- QI80YP7OLJ
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine
- C3H3N5S
- 1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine
-
- MDL: MFCD04621647
- インチ: InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7)
- InChIKey: RZLGDPOWDCAEAJ-UHFFFAOYSA-N
- ほほえんだ: NC1=NN2C=NN=C2S1
計算された属性
- せいみつぶんしりょう: 141.01109
- どういたいしつりょう: 141.01091629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 97.3Ų
じっけんとくせい
- PSA: 69.1
- LogP: 0.34920
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338343-1g |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95%+ | 1g |
$232 | 2023-02-17 | |
TRC | T796348-50mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 50mg |
$ 64.00 | 2023-04-16 | ||
TRC | T796348-100mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 100mg |
$ 87.00 | 2023-04-16 | ||
abcr | AB170735-100 mg |
[1,2,4]Triazolo[3,4-b]thiadiazol-6-amine, 95%; . |
3176-50-9 | 95% | 100mg |
€365.00 | 2023-05-07 | |
TRC | T796348-1g |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 1g |
$ 1378.00 | 2023-04-16 | ||
abcr | AB170735-100mg |
[1,2,4]Triazolo[3,4-b]thiadiazol-6-amine, 95%; . |
3176-50-9 | 95% | 100mg |
€365.00 | 2025-03-19 | |
1PlusChem | 1P00C751-250mg |
CAS# 3176-50-9 |
3176-50-9 | 95% | 250mg |
$312.00 | 2025-02-26 | |
A2B Chem LLC | AF68325-1g |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95% | 1g |
$1075.00 | 2024-04-20 | |
A2B Chem LLC | AF68325-250mg |
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 95% | 250mg |
$423.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118286-500mg |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
3176-50-9 | 97% | 500mg |
¥9590.00 | 2024-08-02 |
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amineに関する追加情報
Recent Advances in the Study of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9): A Comprehensive Research Brief
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory applications. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic potential.
The compound's unique structure, featuring a fused triazole and thiadiazole ring system, contributes to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibit potent inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV, suggesting its promise as a next-generation antibiotic. The study utilized molecular docking and in vitro assays to validate these interactions, providing a robust foundation for further drug development.
In the realm of oncology, researchers have investigated the compound's efficacy in targeting cancer cell proliferation pathways. A recent preprint on bioRxiv revealed that 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives can selectively inhibit the PI3K/AKT/mTOR signaling axis, a critical pathway in many cancers. The study employed cell-based assays and xenograft models to demonstrate significant tumor growth suppression with minimal off-target effects, underscoring the compound's potential as a targeted therapy.
Synthetic methodologies for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine have also seen advancements. A 2024 publication in Organic Letters introduced a novel one-pot synthesis route using green chemistry principles, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation is expected to facilitate large-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance these attributes while retaining therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.
In conclusion, 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 3176-50-9) represents a compelling candidate for drug discovery, with recent studies elucidating its multifaceted biological activities and synthetic accessibility. Future research directions include expanding its therapeutic scope and addressing formulation challenges to pave the way for clinical trials.
3176-50-9 (1,2,4Triazolo3,4-b1,3,4thiadiazol-6-amine) 関連製品
- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)
- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)
- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 1393717-46-8(m-Ranolazine)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)
- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
